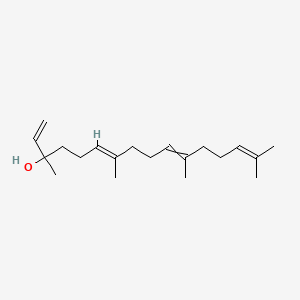
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol is a chemical compound known for its unique structure and properties It is characterized by a long carbon chain with multiple double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol typically involves the use of organic synthesis techniques. One common method includes the use of Grignard reagents to introduce the hydroxyl group, followed by a series of reactions to form the double bonds in the carbon chain. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds in organic molecules.
Biology: Researchers investigate its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in electron transfer reactions. These interactions can influence cellular pathways and biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: This compound has a similar structure but with a formate ester group instead of a hydroxyl group.
(6E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-1-ol: Similar structure with the hydroxyl group at a different position.
Uniqueness
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol is unique due to the specific position of its hydroxyl group and the arrangement of its double bonds
Eigenschaften
Molekularformel |
C20H34O |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(6E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13?,19-15+ |
InChI-Schlüssel |
IQDXAJNQKSIPGB-NVXXXPNVSA-N |
Isomerische SMILES |
CC(=CCCC(=CCC/C(=C/CCC(C)(C=C)O)/C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



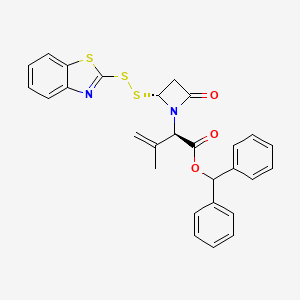
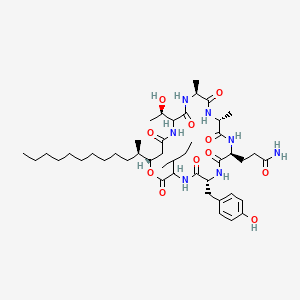

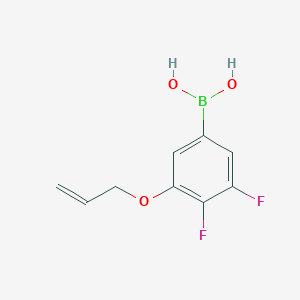
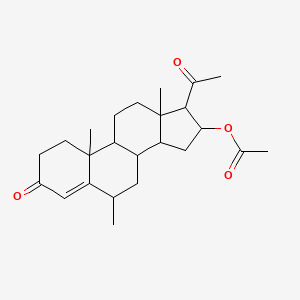
![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)
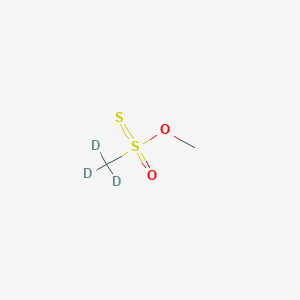
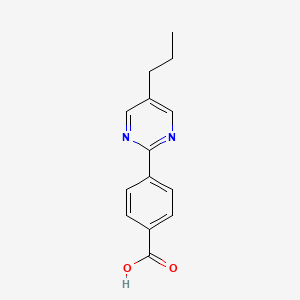
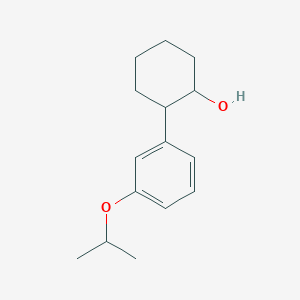



![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
